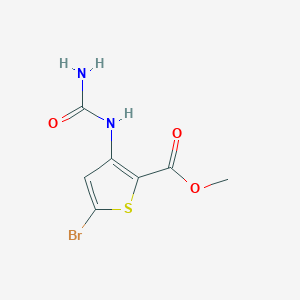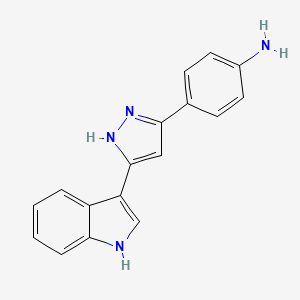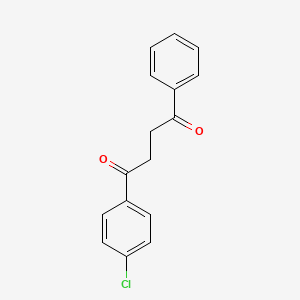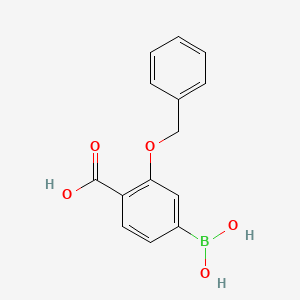![molecular formula C17H11NO3 B11846622 1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one CAS No. 774586-04-8](/img/structure/B11846622.png)
1-Phenyl[1]benzopyrano[3,2-d][1,2]oxazin-10(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one is a heterocyclic compound that belongs to the class of chromeno-oxazines. This compound is characterized by its unique fused ring structure, which combines a chromene moiety with an oxazine ring. The presence of both aromatic and heterocyclic elements in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one typically involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions. This catalyst-free annulation process yields various 1,2-dihydroquinolines and 2,3-dihydropyrroles in high efficiency . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one can be compared with other similar compounds such as:
Chromeno[3,2-d][1,2]oxazin-4-ones: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Benzoxazines: While structurally related, benzoxazines have different reactivity and applications, particularly in polymer chemistry.
Quinolines: These compounds are also heterocyclic and aromatic but have a different ring fusion pattern and chemical properties.
The uniqueness of 1-Phenylchromeno[3,2-d][1,2]oxazin-10(4H)-one lies in its specific ring fusion and the presence of both chromene and oxazine moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
774586-04-8 |
|---|---|
Molecular Formula |
C17H11NO3 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-phenyl-4H-chromeno[3,2-d]oxazin-10-one |
InChI |
InChI=1S/C17H11NO3/c19-17-12-8-4-5-9-13(12)21-14-10-20-18-16(15(14)17)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ZDMAPEUEHZBVFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=NO1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-1-Benzopyran-4-one, 3-[(4-chlorophenyl)methyl]-](/img/structure/B11846555.png)




![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)





![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)
